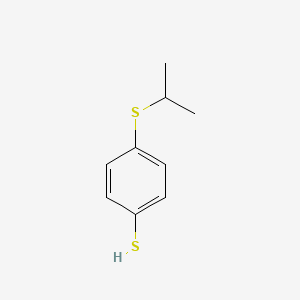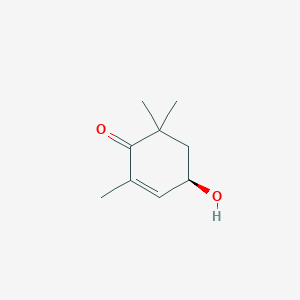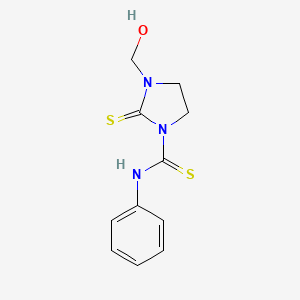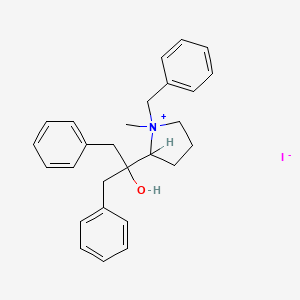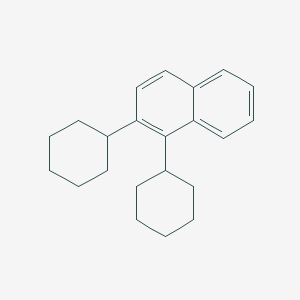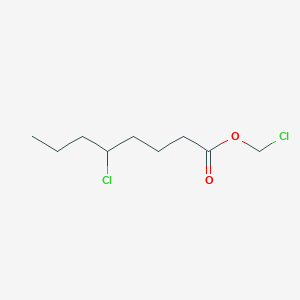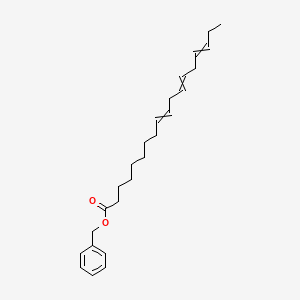
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-: is a chemical compound that belongs to the class of fatty acid esters. It is derived from 9,12,15-octadecatrienoic acid, commonly known as linolenic acid, which is an essential fatty acid. The phenylmethyl ester form is created by esterifying the carboxyl group of linolenic acid with benzyl alcohol. This compound is characterized by its three conjugated double bonds in the cis configuration, making it a polyunsaturated fatty acid ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,12,15-octadecatrienoic acid, phenylmethyl ester, typically involves the esterification of linolenic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Linolenic acid+Benzyl alcoholAcid catalyst9,12,15-Octadecatrienoic acid, phenylmethyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to yield the free acid and benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Benzyl alcohol, 9,12,15-octadecatrienol.
Substitution: Linolenic acid, benzyl alcohol.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various polyunsaturated fatty acid derivatives. It is also used in studies involving the reactivity of conjugated double bonds.
Biology: In biological research, this compound is used to study the effects of polyunsaturated fatty acids on cell membranes and signaling pathways.
Industry: In the industrial sector, it is used in the production of biodegradable polymers and as a plasticizer in the manufacture of flexible plastics.
作用機序
The biological activity of 9,12,15-octadecatrienoic acid, phenylmethyl ester, is primarily due to its polyunsaturated nature. The compound can integrate into cell membranes, affecting their fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as prostaglandins and leukotrienes, which are involved in inflammatory and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which catalyze the formation of these lipid mediators.
類似化合物との比較
- 9,12,15-Octadecatrienoic acid, methyl ester (Methyl linolenate)
- 9,12,15-Octadecatrienoic acid, ethyl ester (Ethyl linolenate)
- 9,12,15-Octadecatrienoic acid (Linolenic acid)
Comparison:
- Methyl and Ethyl Esters: These esters are similar in structure but differ in the alkyl group attached to the ester. They have similar reactivity but may differ in their physical properties such as boiling point and solubility.
- Linolenic Acid: The free acid form is more reactive in terms of esterification and other carboxyl group-related reactions. The ester forms are more stable and less prone to oxidation.
The uniqueness of 9,12,15-octadecatrienoic acid, phenylmethyl ester, lies in its phenylmethyl ester group, which can impart different solubility and reactivity characteristics compared to the methyl and ethyl esters.
特性
CAS番号 |
77509-02-5 |
|---|---|
分子式 |
C25H36O2 |
分子量 |
368.6 g/mol |
IUPAC名 |
benzyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3 |
InChIキー |
XOMBABWFKFXLII-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



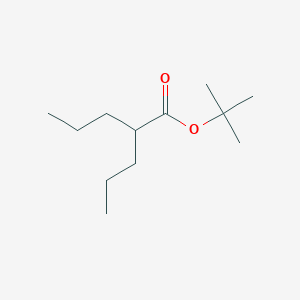
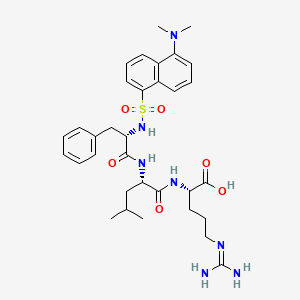

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
